3,4,5-tris(dodecyloxy)benzoic acid
Description
Contextualizing 3,4,5-tris(dodecyloxy)benzoic Acid within Supramolecular Chemistry and Materials Science
This compound is a specialized organic molecule that has garnered significant interest in the fields of supramolecular chemistry and materials science. Its unique molecular structure, which combines a rigid benzoic acid core with three flexible, long dodecyloxy chains, makes it an excellent building block for the construction of highly ordered, functional supramolecular assemblies. The amphiphilic nature of the molecule, stemming from the hydrophilic carboxylic acid head and the hydrophobic alkyl tails, drives its self-assembly into complex nanostructures.
In materials science, this compound is recognized for its ability to form liquid crystalline phases, particularly columnar mesophases. These phases consist of cylindrical structures formed by the stacking of the molecules, where the aromatic cores are located in the center of the columns and the flexible alkyl chains radiate outwards. This architecture is crucial for the development of advanced materials with anisotropic properties, such as organic semiconductors, ion-selective membranes, and sensors. The precise control over the self-assembly process allows for the fabrication of materials with tailored nanoscale organization and functionality.
The Significance of Benzoic Acid Derivatives in the Design of Self-Assembling Systems
Benzoic acid and its derivatives are fundamental components in the design of self-assembling systems due to the predictable and highly directional nature of their intermolecular interactions. The carboxylic acid group is a key functional moiety, capable of forming robust and stable hydrogen-bonded dimers. This dimerization is a primary driving force for self-assembly, creating a well-defined supramolecular synthon that can be utilized to build larger, more complex architectures.
The versatility of the benzoic acid scaffold allows for extensive chemical modification. By introducing various substituents onto the benzene (B151609) ring, researchers can precisely tune the molecule's shape, size, and electronic properties. This modularity enables the design of systems that can self-assemble into a wide array of structures, including discrete oligomers, extended one-dimensional tapes, two-dimensional sheets, and intricate three-dimensional networks. The interplay of hydrogen bonding with other non-covalent interactions, such as π-π stacking of the aromatic rings and van der Waals forces between alkyl chains, provides a powerful toolkit for controlling the final supramolecular structure. This has led to the development of diverse functional materials, from liquid crystals to cocrystals and molecular gels. iucr.orgresearchgate.netnih.gov
Historical Development of Alkoxy-Substituted Dendritic and Tapered Mesogens
The development of advanced materials based on molecules like this compound is rooted in the historical exploration of dendritic and tapered molecules that exhibit liquid crystalline behavior, known as mesogens. Early research in this area focused on understanding how molecular shape influences the formation of mesophases. Scientists discovered that molecules with a "tapered" or "wedge-like" geometry, consisting of a rigid core and multiple flexible peripheral chains, could self-assemble into columnar structures.
The introduction of alkoxy chains as the flexible periphery was a significant advancement. Researchers systematically studied how varying the length and number of these chains affected the stability and type of the resulting liquid crystal phase. rsc.org Longer alkoxy chains were found to promote the formation of more ordered phases and influence the transition temperatures between different states. This led to the design of "supramolecular dendrimers," where wedge-shaped molecules assemble into larger, disc-like entities that then stack into columns. Taper-shaped monoesters with oligo(ethylene oxide) chains have also been shown to self-assemble into tubular supramolecular architectures that display a columnar hexagonal mesophase. rsc.org This foundational work established the key design principles for creating complex, self-organizing systems and paved the way for the targeted synthesis of molecules like this compound for specific applications in nanotechnology and materials science.
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C43H78O5 | nih.gov |
| Molecular Weight | 675.08 g/mol | alfachemch.com |
| CAS Number | 117241-31-3 | chemicalbook.com |
| Appearance | Solid | alfachemch.com |
| Melting Point | 52-53 °C | alfachemch.com |
| Boiling Point | 714.1±55.0 °C | alfachemch.com |
| Density | 0.939±0.06 g/cm³ | alfachemch.com |
Table 2: Supramolecular Interactions in Benzoic Acid Derivatives
| Interaction Type | Description | Role in Self-Assembly |
| Hydrogen Bonding | Formation of strong, directional bonds between carboxylic acid groups. | Primary driving force for dimerization and the formation of ordered structures. researchgate.netfigshare.com |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Stabilizes the stacking of molecules, particularly in columnar and layered structures. |
| Van der Waals Forces | Weak interactions between the flexible alkyl chains. | Contributes to the packing and stability of the hydrophobic domains in the assembly. |
| Hydrophobic Effect | Segregation of nonpolar alkyl chains from polar environments. | Drives the organization of amphiphilic molecules into well-defined core-shell structures. |
Properties
IUPAC Name |
3,4,5-tridodecoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H78O5/c1-4-7-10-13-16-19-22-25-28-31-34-46-40-37-39(43(44)45)38-41(47-35-32-29-26-23-20-17-14-11-8-5-2)42(40)48-36-33-30-27-24-21-18-15-12-9-6-3/h37-38H,4-36H2,1-3H3,(H,44,45) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJSFFKDFWPORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H78O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457475 | |
| Record name | Benzoic acid, 3,4,5-tris(dodecyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
675.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117241-31-3 | |
| Record name | Benzoic acid, 3,4,5-tris(dodecyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Precision Synthesis and Process Engineering of 3,4,5 Tris Dodecyloxy Benzoic Acid
Optimized Synthetic Strategies for 3,4,5-tris(dodecyloxy)benzoic Acid
The primary route for synthesizing this compound involves a multi-step process starting from gallic acid or its derivatives. This process has been the subject of optimization studies to improve efficiency and yield.
Esterification and Subsequent Alkylation of Gallic Acid Derivatives
The synthesis typically begins with the esterification of gallic acid (3,4,5-trihydroxybenzoic acid) to form an alkyl gallate, most commonly methyl gallate. acs.orgmdpi.com This initial step protects the carboxylic acid functionality while the three hydroxyl groups are subsequently alkylated.
The core of the synthesis is the triple alkylation of the methyl gallate with a dodecyl halide, such as 1-bromododecane (B92323). acs.org This reaction is typically carried out in the presence of a base, like potassium carbonate, and a suitable solvent. acs.org Research has shown that the first O-alkylation predominantly occurs at the para position, followed by the other two hydroxyl groups. acs.org The reaction proceeds through mono- and bis-alkylated intermediates before the final tris-alkylated product, methyl 3,4,5-tris(dodecyloxy)benzoate, is formed. acs.org
Selective Hydrolysis for Carboxylic Acid Functionalization
Once the trialkylation is complete, the final step is the selective hydrolysis of the methyl ester to yield the desired this compound. iaea.org This is a crucial step to deprotect the carboxylic acid group without affecting the ether linkages. This hydrolysis is often achieved using a base like lithium hydroxide (B78521) in a water/methanol mixture. iaea.org
Catalytic Approaches and Their Impact on Reaction Efficiency (e.g., Phase-Transfer Catalysis)
The use of phase-transfer catalysts (PTCs) has been shown to dramatically improve the rate of the alkylation reaction. acs.orgfluorochem.co.uk PTCs, such as tetrabutylammonium (B224687) bromide (TBAB) or methyltrioctylammonium chloride (Aliquat 336), facilitate the transfer of the phenoxide ions from the solid base into the organic phase where the reaction with 1-bromododecane occurs. acs.orgacs.org This overcomes the immiscibility of the reactants and significantly shortens reaction times. acs.orgcrdeepjournal.org Studies have demonstrated that the combination of a suitable solvent and a PTC is critical for optimizing the synthesis. acs.org
Advanced Process Development and Scale-Up Methodologies
Significant effort has been directed towards developing a robust and scalable process for the production of this compound. tue.nlacs.org
Reaction Kinetics and Mechanistic Elucidation for Heterogeneous Systems
The alkylation reaction is a heterogeneous system involving a solid base (potassium carbonate), a liquid organic phase containing the substrate and alkylating agent, and the PTC. acs.orgx-mol.com The reaction rate is influenced by several factors, including temperature, stirring speed, the amount and particle size of the base, and the concentration of the PTC. tue.nlacs.org Reaction calorimetry has been employed to ensure that the process is thermally safe for scale-up, revealing no excessively exothermic steps. tue.nlacs.org Kinetic studies have investigated the influence of the particle size distribution of the potassium carbonate, which can affect the available surface area for reaction. tue.nlacs.org
Solvent Selection and Reaction Medium Optimization
The choice of solvent is a critical parameter in the synthesis. acs.org While polar aprotic solvents like DMF could be used, the focus for scale-up has been on ketones with higher boiling points, such as methyl isobutyl ketone (MIBK) and cyclohexanone. acs.orgacs.org Higher reaction temperatures, enabled by higher boiling point solvents, generally lead to faster reaction rates. acs.org However, the solubility of the reactants and intermediates in the chosen solvent is also a key consideration. acs.org Optimization studies have shown that the combination of MIBK as a solvent and TBAB as a phase-transfer catalyst provides a significant rate enhancement. acs.org
Below is an interactive data table summarizing the impact of solvent and phase-transfer catalysts on the alkylation reaction time.
| Solvent | Boiling Point (°C) | Phase-Transfer Catalyst (PTC) | Reaction Time (hours) for complete conversion |
| Cyclohexanone | 155 | None | ~40 |
| Methyl Isobutyl Ketone (MIBK) | 117 | None | > 24 |
| Methyl Isobutyl Ketone (MIBK) | 117 | Tetrabutylammonium Bromide (TBAB) | ~2.5 |
| Methyl Ethyl Ketone (MEK) | 80 | Tetrabutylammonium Bromide (TBAB) | > 24 |
This data is compiled from experimental findings reported in the literature and illustrates the significant reduction in reaction time achieved with the use of a phase-transfer catalyst. acs.orgacs.org
Engineering Parameters for Robust Industrial-Scale Production (e.g., Stirring, Temperature Control, Particle Size Distribution)
The successful transition of the synthesis of this compound from laboratory to industrial scale hinges on the precise control of key engineering parameters. The alkylation of methyl gallate with dodecyl bromide, a crucial step in the synthesis, is particularly sensitive to several process variables that significantly influence reaction rate, yield, and product purity. acs.orgx-mol.com Research into the optimization and scale-up of this process has identified stirring speed, temperature, and the particle size distribution of the base as the most critical parameters. acs.orgx-mol.comtue.nl
Stirring Speed: In the multiphase reaction mixture, efficient mixing is paramount. The stirring speed directly affects the mass transfer between the organic and solid phases. Studies have demonstrated that the reaction rate is significantly dependent on the stirring speed, indicating that inadequate agitation can be a rate-limiting factor. acs.orgtue.nl
Temperature Control: Temperature is a critical factor that governs the reaction kinetics. Optimization studies have determined an ideal temperature range that maximizes the reaction rate without promoting undesirable side reactions. Reaction calorimetry has been employed to assess the thermal profile of the process, revealing no excessively exothermic steps, which is a crucial consideration for safe industrial-scale operation. acs.orgtue.nl
Particle Size Distribution of Base: The base, typically potassium carbonate, plays a vital role in the alkylation reaction. Research has shown that the particle size distribution of the potassium carbonate has a substantial impact on the reaction kinetics. acs.orgtue.nl A smaller particle size increases the available surface area for the reaction, which can lead to a faster reaction rate. This is also linked to the formation of carbon dioxide during the reaction. tue.nl
The interplay of these parameters was systematically investigated using experimental design techniques to develop a robust and efficient master recipe for the kilogram-scale synthesis of this compound in a fully automated reactor. acs.orgx-mol.com
Real-time Monitoring and Characterization Techniques in Process Development (e.g., Focused Beam Reflectance Measurement (FBRM), Process Video Measurement (PVM))
To ensure robust and reproducible industrial-scale synthesis of this compound, the implementation of Process Analytical Technology (PAT) for real-time monitoring is essential. Techniques such as Focused Beam Reflectance Measurement (FBRM) and Process Video Measurement (PVM) are powerful tools for in-line analysis of crystallization and particle systems, providing critical data for process understanding and control. hovione.com
Focused Beam Reflectance Measurement (FBRM): FBRM is a probe-based instrument that measures a chord length distribution (CLD) of particles in a suspension in real-time. acs.org It works by scanning a focused laser beam in a circular path at the probe's window. When the beam intersects with a particle, it reflects, and the duration of the reflection is measured to calculate a chord length. acs.org This technique provides real-time information on particle size and count. rsc.org
In the synthesis of this compound, FBRM can be used to:
Monitor Crystallization: Track the nucleation and growth of the product crystals in real-time. acs.org
Control Particle Size Distribution (PSD): By monitoring the CLD, process parameters like cooling rate, agitation, and seeding can be adjusted to achieve a consistent and desired PSD, which is crucial for filtration and drying performance. acs.orgrsc.org
Detect Process Deviations: Any deviation from the expected CLD profile can indicate issues like agglomeration or the formation of fines, allowing for immediate corrective action.
Process Video Measurement (PVM): PVM technology provides high-resolution, in-line images of particles and their morphology directly within the process stream. youtube.com This allows for the visual assessment of the crystal habit, the presence of agglomerates, or any changes in the particulate system that might not be fully captured by CLD data alone. hovione.comyoutube.com
For the production of this compound, PVM can be instrumental in:
Understanding Crystal Morphology: Visually confirm the desired crystal shape and identify any polymorphic transformations.
Troubleshooting: Provide visual evidence to diagnose process upsets, such as oiling out or incomplete dissolution. youtube.com
Complementing FBRM Data: The combination of FBRM's quantitative CLD data with PVM's qualitative imaging provides a comprehensive understanding of the particulate system. hovione.com
The integration of FBRM and PVM into the process development and manufacturing of this compound facilitates a data-driven approach, leading to enhanced process understanding, improved batch-to-batch consistency, and robust control over the final product's physical properties. hovione.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Methyl gallate |
| Dodecyl bromide |
| Potassium carbonate |
| Carbon dioxide |
Supramolecular Self Assembly Principles and Architecture Formation by 3,4,5 Tris Dodecyloxy Benzoic Acid
Fundamental Principles of Self-Assembly in Amphiphilic and Tapered Molecules
The self-assembly of molecules like 3,4,5-tris(dodecyloxy)benzoic acid is governed by their amphiphilic and tapered nature. researchgate.net Amphiphiles possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions within the same molecule. researchgate.netnih.gov In the case of this compound, the benzoic acid head group is hydrophilic, while the three long dodecyloxy tails are hydrophobic. This dual character is a primary driver for self-assembly in aqueous environments, where the molecules arrange to minimize the unfavorable interactions between the hydrophobic tails and water. nih.gov
The tapered or wedge-like shape of the molecule also plays a crucial role. This geometry arises from the substitution pattern on the benzene (B151609) ring, where the three bulky dodecyloxy chains are attached to adjacent carbon atoms. The packing of these tapered molecules influences the curvature of the resulting self-assembled structures. libretexts.org The interplay between the volume of the hydrophobic tails and the size of the hydrophilic headgroup, often described by a packing parameter, can predict whether the molecules will form spherical micelles, cylindrical structures, or planar bilayers. libretexts.org
Directed Self-Assembly Mechanisms Driven by Intermolecular Interactions
The precise organization of this compound into well-defined supramolecular structures is directed by a combination of non-covalent interactions. These weak forces, acting in concert, provide the thermodynamic driving force for the assembly process.
Hydrogen Bonding Networks in Supramolecular Organization
Hydrogen bonding is a critical directional force in the self-assembly of this compound. The carboxylic acid groups can form robust hydrogen bonds with each other, leading to the formation of dimers or larger aggregates. researchgate.netnih.gov This interaction is highly specific and directional, playing a key role in the formation of ordered, extended networks. harvard.edu In many cases, these hydrogen-bonded aggregates serve as the primary building blocks for the formation of larger, hierarchical structures. The stability of these hydrogen-bonded networks can be influenced by the surrounding solvent, with non-polar solvents favoring their formation. ias.ac.in
Electrostatic Interactions in the Generation of Ionic Liquid Crystals
While this compound itself is a neutral molecule, it can be deprotonated to form a carboxylate anion. This introduces the possibility of strong electrostatic interactions with positively charged species (cations). These ionic interactions can lead to the formation of ionic liquid crystals. The combination of the bulky, hydrophobic tails of the 3,4,5-tris(dodecyloxy)benzoate anion and a suitable cation can result in materials that exhibit liquid crystalline properties, where the molecules are ordered in one or two dimensions but remain fluid in others. The formation of these ionic liquid crystals is a powerful strategy for creating new materials with tunable properties.
Formation of Hierarchical Supramolecular Architectures
The interplay of the aforementioned principles and interactions leads to the formation of complex, hierarchical structures. These architectures are built up from the initial self-assembly of individual molecules into primary aggregates, which then organize into larger, more ordered superstructures.
Columnar Mesophases and Cylindrical Channels
A common and well-studied hierarchical architecture formed by this compound and its derivatives is the columnar mesophase. rsc.org In this arrangement, the tapered molecules stack on top of one another to form columns. The aromatic cores, often interacting via π-π stacking and stabilized by hydrogen bonds between the carboxylic acid groups, form the core of these columns. The flexible dodecyloxy chains radiate outwards, creating a liquid-like, disordered corona around the ordered core. These columns then pack into a two-dimensional lattice, typically hexagonal, to fill space.
Lamellar Structures and Bilayer Formation
The amphiphilic nature of this compound is a key driver for the formation of lamellar, or layered, structures. In these arrangements, the molecules organize into extended sheets. The primary organizing motif is the hydrogen bonding between the carboxylic acid head groups. These groups typically form head-to-head dimers, creating a well-defined hydrophilic plane.
Concurrently, the long, flexible dodecyloxy "tails" extend away from this plane. Through favorable van der Waals interactions, these lipophilic chains of neighboring molecules align and interdigitate. The segregation of the polar head groups and the nonpolar tails results in the formation of a distinct bilayer. This structure is analogous to the smectic phases observed in liquid crystals, where molecules are arranged in well-defined layers. While derivatives with fewer alkoxy chains are known to form smectic A mesophases, the bulkier nature of the three dodecyloxy chains in this compound can also lead to more complex arrangements. researchgate.net The stability and specific geometry of these bilayers are highly sensitive to temperature.
Complex Ordered Assemblies and Superlattices
Beyond simple lamellar structures, this compound and its derivatives are known to form more complex, highly ordered assemblies. Due to the tapered or "wedge-shaped" geometry of the molecule, it can assemble into disc-like supramolecular units, which then stack on top of one another to form columnar phases. researchgate.net These columns often arrange themselves into two-dimensional lattices, creating highly ordered superlattices.
For instance, related ionic derivatives have been shown to form unusual hexagonal columnar phases. researchgate.net In some cases, these are not simple arrangements but complex superlattices where the unit cell consists of multiple distinct columns, such as one ionic column surrounded by non-ionic columns. researchgate.net This demonstrates the molecule's capacity to build hierarchical structures, where the initial self-assembly into columns is followed by a higher-order arrangement of these columns into a larger, periodic superlattice. The specific symmetry of this lattice (e.g., hexagonal, rectangular) is dictated by the subtle interplay of intermolecular forces and the steric demands of the bulky alkyl chains.
Advanced Characterization of Supramolecular Assemblies
A suite of advanced analytical techniques is employed to elucidate the structure, periodicity, and thermodynamic properties of the supramolecular assemblies formed by this compound.
Small-Angle X-ray Scattering (SAXS) for Structural Periodicity and Symmetry
Small-Angle X-ray Scattering (SAXS) is an indispensable tool for determining the long-range order and symmetry of self-assembled structures. By analyzing the scattering pattern of X-rays at very small angles, researchers can determine the characteristic length scales of periodic structures, such as the layer spacing in lamellar phases or the inter-columnar distance in columnar phases.
For a lamellar phase, the SAXS diffractogram would be expected to show a series of sharp reflections with d-spacings in an integer ratio of 1:2:3. For a hexagonal columnar phase, the reflections would appear at positions corresponding to a ratio of 1:√3:√4:√7. Studies on the closely related caesium 3,4,5-tris(dodecyloxy)benzenesulfonate have utilized SAXS to confirm its columnar mesophase structure, with diffractograms showing distinct peaks that allow for the calculation of the lattice parameters of the assembly. researchgate.net
Polarized Optical Microscopy (POM) for Anisotropic Texture Visualization
Polarized Optical Microscopy (POM) is a fundamental technique for identifying liquid crystalline phases and observing the transitions between them. libretexts.org Because the supramolecular assemblies of this compound are anisotropic (possessing directionally dependent properties), they are birefringent and can be visualized between two crossed polarizers. libretexts.org
Different liquid crystal phases exhibit characteristic optical textures under POM. For example, a fan-like texture is often indicative of a columnar phase. researchgate.net As a sample is heated or cooled, changes in these textures observed through POM allow for the direct visualization of phase transitions, such as the transition from a crystalline solid to a columnar liquid crystal, or from the liquid crystal phase to the isotropic liquid (the clearing point). libretexts.org
Scanning Force Microscopy (SFM) for Surface-Confined Assemblies and 2D Structures
Scanning Force Microscopy (SFM), and its related technique Scanning Tunneling Microscopy (STM), provides real-space images of surfaces with atomic or molecular resolution. These techniques are particularly powerful for studying the two-dimensional (2D) self-assembly of molecules adsorbed onto a solid substrate.
When a solution of this compound is deposited on a surface like graphite (B72142) or gold, SFM can visualize the formation of highly ordered monolayers. The resulting images can reveal the packing arrangement of the molecules, their orientation relative to the substrate, and the specific hydrogen-bonding motifs that stabilize the 2D network. Studies on similar carboxyl-functionalized molecules have shown the formation of complex networks stabilized by hydrogen-bonded dimers and tetramers at the liquid-solid interface. nih.gov
Differential Scanning Calorimetry (DSC) for Thermodynamic Signatures of Self-Assembly
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow associated with phase transitions in a material as a function of temperature. researchgate.netucl.ac.uk For this compound, DSC is crucial for identifying the temperatures and measuring the enthalpy changes (ΔH) of its phase transitions.
A typical DSC thermogram for this compound would show distinct endothermic peaks upon heating. These peaks correspond to:
The transition from the crystalline solid state to a liquid crystalline mesophase (melting).
The transition from the liquid crystalline mesophase to the isotropic liquid state (clearing).
The temperature at which each peak occurs and the associated enthalpy value provide quantitative thermodynamic data about the stability of the different phases. researchgate.net This information is essential for constructing a complete phase diagram for the material.
Research Findings Summary
| Technique | Observation | Interpretation |
| Small-Angle X-ray Scattering (SAXS) | Series of sharp diffraction peaks with specific reciprocal spacing ratios (e.g., 1:√3:√4 for hexagonal). researchgate.net | Confirms the presence of long-range periodic order. The peak positions reveal the symmetry (e.g., lamellar, hexagonal columnar) and dimensions of the supramolecular lattice. researchgate.net |
| Polarized Optical Microscopy (POM) | Birefringent, optically anisotropic textures (e.g., fan-like textures) that change with temperature. researchgate.netlibretexts.org | Identification of liquid crystalline mesophases. The specific texture helps to classify the phase type (smectic, columnar), and changes indicate phase transition temperatures. researchgate.netlibretexts.org |
| Scanning Force Microscopy (SFM) | Ordered, two-dimensional patterns of molecules on a substrate, revealing specific packing arrangements and intermolecular connections. nih.gov | Provides real-space visualization of surface-confined self-assembly. It elucidates how hydrogen bonding and molecular shape dictate the formation of 2D superstructures. nih.gov |
| Differential Scanning Calorimetry (DSC) | Endothermic peaks are observed at specific temperatures during heating cycles. ucl.ac.ukresearchgate.net | Each peak signifies a phase transition (e.g., crystal-to-liquid crystal, liquid crystal-to-isotropic liquid). The peak temperature and area provide the transition temperature and enthalpy (ΔH). ucl.ac.ukresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Dynamics within Assemblies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating the molecular structure, conformation, and dynamics of this compound in both its isolated state and within supramolecular assemblies. By analyzing the chemical shifts, signal multiplicities, and relaxation times of atomic nuclei (primarily ¹H and ¹³C), researchers can gain detailed insights into the behavior of the molecule's distinct components—the aromatic core, the flexible dodecyloxy chains, and the carboxylic acid headgroup.
In ¹H NMR spectroscopy of the monomeric form, typically dissolved in a non-polar solvent like CDCl₃, the spectrum can be clearly segmented. cnrs.fr The protons of the three long dodecyloxy chains give rise to characteristic signals: a triplet peak around 0.88 ppm corresponding to the terminal methyl (CH₃) groups, a large, complex multiplet centered around 1.2-1.5 ppm for the bulk of the methylene (B1212753) (CH₂) groups, and distinct multiplets at approximately 1.8 ppm and 4.0 ppm for the methylene groups closest to the ether oxygen (OCH₂CH₂ and OCH₂CH₂, respectively). cnrs.frrsc.org The two protons on the aromatic ring appear as a sharp singlet at approximately 7.25 ppm. cnrs.frrsc.org The carboxylic acid proton (-COOH) is highly sensitive to its environment and typically appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to deshielding and hydrogen bonding.
Upon self-assembly into ordered structures like columns or aggregates, significant changes in the NMR spectrum can be observed. These changes provide critical information about molecular conformation and dynamics:
Peak Broadening: The transition from a freely tumbling monomer in solution to a more restricted state within an assembly leads to broader NMR signals. This is particularly evident for the alkyl chain protons, indicating a reduction in their motional freedom.
Chemical Shift Changes: The chemical shifts of protons near the sites of intermolecular interaction are particularly affected. For instance, the signal for the carboxylic acid proton may shift further downfield and broaden significantly upon formation of strong hydrogen bonds. The aromatic protons and the OCH₂ protons closest to the core may also experience shifts due to π-π stacking interactions and changes in the local electronic environment.
2D NMR Techniques: Advanced 2D NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine spatial proximities between protons. This allows for the mapping of intermolecular contacts, confirming, for example, the close packing of alkyl chains or the proximity of aromatic cores in adjacent molecules within an assembly.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. cnrs.frrsc.org The spectrum shows distinct signals for the carbonyl carbon (C=O) around 170 ppm, the aromatic carbons, the carbons of the alkoxy chains (with the O-CH₂ carbon around 69-73 ppm), and the terminal methyl carbon around 14 ppm. cnrs.frrsc.org Changes in the chemical shifts and line widths of these signals upon aggregation similarly reflect the altered chemical environment and restricted dynamics within the supramolecular structure. nih.gov
Interactive Data Table: Representative ¹H NMR Chemical Shifts for 3,4,5-tris(dodecyloxy)benzoate Precursors
Note: This data is based on the ethyl and methyl ester precursors to this compound. For the final acid, the ester-related signals are absent and a carboxylic acid proton signal appears.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Source(s) |
| Aromatic Protons (Ar-H) | ~ 7.25 | Singlet | cnrs.frrsc.org |
| Methoxy Protons (-OCH₃) | ~ 3.88 | Singlet | cnrs.fr |
| Alkoxy Protons (-OCH₂-) | ~ 4.01 | Triplet / Multiplet | cnrs.frrsc.org |
| Alkyl Protons (-CH₂CH₂O-) | ~ 1.79 | Multiplet | cnrs.fr |
| Alkyl Protons (-CH₂C₂H₄O-) | ~ 1.47 | Multiplet | cnrs.fr |
| Bulk Alkyl Protons (-(CH₂)₈-) | ~ 1.27 | Multiplet | cnrs.frrsc.org |
| Terminal Methyl Protons (-CH₃) | ~ 0.88 | Triplet | cnrs.frrsc.org |
Fourier-Transform Infrared (FTIR) Spectroscopy for Intermolecular Interaction Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a primary tool for investigating the intermolecular forces that drive the self-assembly of this compound, with a particular focus on the hydrogen bonding between carboxylic acid groups. acs.orgtue.nl The specific vibrational frequencies of functional groups are highly sensitive to their environment, and changes in these frequencies provide direct evidence of intermolecular interactions. researchgate.net
The most informative regions in the FTIR spectrum of this compound are the O-H stretching region and the C=O (carbonyl) stretching region. researchgate.net
O-H Stretching Vibration (νO-H): In the absence of hydrogen bonding (e.g., in a very dilute solution of a non-polar solvent), a free carboxylic acid monomer would show a relatively sharp O-H stretching band. However, in the solid state or in concentrated solutions where self-assembly occurs, this band becomes extremely broad and shifts to a lower frequency, typically appearing as a wide absorption centered around 3300-2500 cm⁻¹. researchgate.net This broadening is a classic indicator of strong hydrogen bonding, as seen in the formation of cyclic dimers where two acid molecules are linked by a pair of O-H···O=C bonds.
C=O Stretching Vibration (νC=O): The position of the carbonyl stretching band is also a definitive marker for hydrogen bonding. A free, non-hydrogen-bonded carboxylic acid carbonyl group absorbs at a higher frequency (typically 1730-1760 cm⁻¹). For this compound, the observation of the C=O stretching band at a lower wavenumber, specifically around 1685-1690 cm⁻¹, confirms that the carbonyl groups are participating in hydrogen bonds. researchgate.netresearchgate.net This shift is due to a weakening of the C=O double bond as electron density is drawn towards the hydrogen-bonded oxygen atom. The presence of a single, strong band in this region is indicative of a well-defined, dimeric association being the predominant structure.
C-H Stretching Vibrations: The spectrum also displays strong, sharp peaks in the 2921 cm⁻¹ and 2851 cm⁻¹ region, which correspond to the asymmetric and symmetric stretching vibrations of the C-H bonds in the numerous methylene groups of the dodecyloxy tails. researchgate.net The intensity and sharpness of these peaks can provide information about the packing and ordering of the alkyl chains within the assembled architecture.
By analyzing these key vibrational bands, FTIR spectroscopy provides unambiguous evidence for the formation of hydrogen-bonded dimers as the fundamental recognition motif responsible for the primary self-assembly of this compound molecules. acs.orgresearchgate.net
Interactive Data Table: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment / Interpretation | Source(s) |
| ~ 3300 (broad) | ν(O-H) | O-H stretch, indicative of strong hydrogen bonding in dimers. | researchgate.net |
| ~ 2921 | νas(C-H) | Asymmetric C-H stretch of CH₂ groups in alkyl chains. | researchgate.net |
| ~ 2851 | νs(C-H) | Symmetric C-H stretch of CH₂ groups in alkyl chains. | researchgate.net |
| ~ 1685 | ν(C=O) | Carbonyl stretch, shifted to lower frequency due to dimerization via hydrogen bonding. | researchgate.net |
| ~ 1586 | ν(C=C) | Aromatic ring C=C stretching. | researchgate.net |
Thermotropic Liquid Crystalline Behavior and Mesophase Engineering of 3,4,5 Tris Dodecyloxy Benzoic Acid Systems
Characterization of Liquid Crystalline Phase Transitions
The thermal behavior of 3,4,5-tris(dodecyloxy)benzoic acid has been investigated to determine the presence and nature of any mesophases. These studies are crucial for understanding the relationship between molecular structure and the emergence of liquid crystallinity.
Isotropic-to-Mesophase Transitions and Associated Thermodynamics
For a compound to be classified as a thermotropic liquid crystal, it must exhibit at least one mesophase between its crystalline solid state and its isotropic liquid state. The transition from the mesophase to the isotropic liquid is known as the clearing point.
Experimental studies on this compound show that it transitions directly from a crystalline solid to an isotropic liquid between 70-71°C. ias.ac.inias.ac.in Upon cooling from the isotropic liquid, the material does not pass through a liquid crystalline phase, but instead, needle-shaped crystals begin to form. ias.ac.inias.ac.in This indicates that under the observed conditions, the compound does not form a thermally stable mesophase. Consequently, there is no isotropic-to-mesophase transition to characterize thermodynamically.
Crystalline-to-Mesophase Transitions and Enthalpic Changes
The transition from a crystalline solid (Cr) to a mesophase is a key characteristic of liquid crystalline materials. In the case of this compound, a distinct crystalline-to-mesophase transition is not observed. Instead, the compound undergoes a single transition from the crystalline state directly to the isotropic liquid (I).
The melting point, which represents this Cr-to-I transition, has been reported to occur in the range of 70-71°C. ias.ac.inias.ac.in While this transition involves a change in enthalpy (ΔH), specific values for the enthalpy of fusion for this compound are not detailed in the available literature.
Table 1: Phase Transition Data for this compound Interactive data table. Click on headers to sort.
| Transition | Temperature (°C) | Enthalpy (ΔH) |
|---|
Classification and Topology of Thermotropic Mesophases
The molecular shape of this compound, often described as a "wedge" or "phan-shaped" molecule, makes it a prime candidate for forming columnar liquid crystal phases. In such phases, the disc-like molecules stack on top of one another to form columns, which then arrange themselves into a two-dimensional lattice.
Hexagonal Columnar (Colh) Phases and Their Variations (e.g., p6mm symmetry)
Many derivatives of gallic acid that are substituted with three long alkyl or alkoxy chains are well-known to self-assemble into tubular supramolecular structures. These structures typically pack into a two-dimensional hexagonal lattice, forming a hexagonal columnar (Colh) mesophase. This phase is characterized by a two-dimensional space group, often p6mm, which reflects the hexagonal symmetry of the columnar arrangement and the liquid-like disorder within the columns.
Despite this strong precedent based on molecular structure, detailed investigations have shown that this compound does not exhibit a hexagonal columnar phase. ias.ac.inias.ac.in The compound melts directly into the isotropic liquid, bypassing any columnar or other mesomorphic state. ias.ac.inias.ac.in This finding underscores the subtle balance of intermolecular forces required for the formation of a stable liquid crystal phase; even minor changes in molecular structure, such as chain length, can suppress mesomorphism entirely.
Lamellar Phases
Lamellar phases are characterized by a layered arrangement of molecules. While some benzoic acid derivatives can form layered, or smectic-like, structures, this is not the expected or observed behavior for disc-like molecules such as this compound. The molecular geometry strongly favors columnar stacking over lamellar ordering. As the compound does not display any mesomorphism, no lamellar phases are formed.
Smectic Mesophases and Their Sub-types
Smectic mesophases are liquid crystalline phases characterized by a one-dimensional positional ordering of molecules into layers. These phases are typically formed by rod-like (calamitic) molecules. Given the discotic (disc-like) nature of this compound, the formation of smectic phases would be highly unusual. The experimental evidence confirms the absence of any smectic mesophases, as the compound transitions directly from the crystalline solid to the isotropic liquid. ias.ac.inias.ac.in
Cubic Mesophases
Systems based on 3,4,5-tris(alkyloxy)benzoic acid derivatives can form various mesophases, including cubic structures. For instance, ionic liquid crystals formed by the complexation of tris(2‐aminoethyl)amine with derivatives of 3,4,5-tris(alkyloxy)benzoic acid have been shown to exhibit cubic mesophases. Specifically, a complex with partially fluorinated alkyl chains demonstrated a transition from a hexagonal columnar mesophase to a Pm3n micellar cubic phase as the molar ratio of the components was altered. researchgate.net Similarly, a complex with branched alkyl chains exclusively formed a micellar cubic mesophase at certain compositions. The formation of these cubic phases is linked to the expanded volume of the alkyl chains. researchgate.net The thermal stability of these cubic mesophases is also dependent on the molar ratio of the constituent molecules, with optimal stability achieved at specific ratios, which corresponds to the most favorable chain volume for a stable micellar cubic structure. researchgate.net
Furthermore, wedge-shaped dendrons based on benzenesulfonic acid, which are structurally related to benzoic acid derivatives, also exhibit a variety of liquid crystal mesophases, including the micellar cubic Pm3n phase. rsc.org The formation of cubic phases in these systems is influenced by the size of the cation, with smaller cations favoring a more conical mesogen shape that promotes cubic packing. rsc.org
Structure-Property Relationships in Liquid Crystalline Dendrons
The mesomorphic behavior of dendrons derived from this compound is intricately linked to their molecular architecture. Key structural elements that dictate the type and stability of the resulting liquid crystal phases include the length of the peripheral alkyl chains, the nature of the focal point group, and, in the case of ionic systems, the identity of the counterion.
Influence of Peripheral Alkyl Chain Length and Substitution Patterns
The length of the flexible alkyl tails is a critical factor in determining the self-assembly and phase behavior of these materials. Systematic variation of the alkyl chain length influences the mesogenic group's shape and the relative volume ratio of the aromatic to the aliphatic parts. rsc.org In a series of 4-alkyloxybenzylidene-4-alkyloxyanilines, the nematic phase is typically observed in compounds with shorter alkyl chains, while longer chains promote the formation of smectic phases. researchgate.net Specifically, the smectic C phase is stabilized by the elongation of the alkyl chains. researchgate.net For wedge-shaped cesium 3,4,5-tris(alkyloxy)benzenesulfonates, the length of the aliphatic tails affects the temperature dependence of phase formation. rsc.org
The substitution pattern of the alkyl chains also plays a significant role. For example, the introduction of laterally expanded branched alkyl chains can lead to the exclusive formation of micellar cubic mesophases in ionic complexes. researchgate.net
Impact of Focal Point Functionalization on Mesophase Induction and Stability
The functional group at the focal point of the dendron has a profound impact on the resulting liquid crystalline properties. The synthesis of a number of dendrons from the esters of 3,4,5-tris(tetradecyloxy)benzoic acid with varied functional groups at the focal point, such as aromatic acids, benzyl (B1604629) esters, and aldehydes, has been reported. ias.ac.in The liquid crystalline behavior of these dendrons is influenced by the degree of branching and can be explained by the formation of hydrogen bonds and microsegregation processes. ias.ac.in
Effects of Counterion Identity on Ionic Liquid Crystal Phases
In ionic liquid crystal systems derived from this compound, the nature of the counterion is a crucial determinant of mesophase formation and stability. For pyridinium-based ionic liquid crystals, the type of counter anion dictates the observed liquid crystal phases, which can include columnar, cubic, and smectic A phases. researchgate.net The use of polymeric counterions has been shown to enhance the thermal stability of the cubic phase when compared to a simple chloride counterion. researchgate.net
In a study of 1-dodecyl-3-methyltriazolium ionic liquids, the ability to form mesophases was found to be highly dependent on the counteranion. osti.gov Simple halides and hexafluorophosphate (B91526) anions led to the formation of liquid crystalline phases, while the larger triiodide anion disrupted the alkyl chain interdigitation necessary for mesophase formation. osti.gov Similarly, for alkali salts of 2,3,4-tris(dodecyloxy)benzenesulfonic acid, changing the cation size systematically alters the phase behavior, leading to a transformation from cubic to columnar mesophases as the ion size increases. rsc.org
Advanced Spectroscopic and Scattering Probes for Mesophase Characterization
The detailed structural and dynamic characterization of the complex mesophases formed by this compound systems necessitates the use of sophisticated analytical techniques. Synchrotron X-ray scattering, in particular, offers unparalleled capabilities for these investigations.
Synchrotron X-ray Scattering for Time-Resolved and High-Resolution Studies
Synchrotron X-ray scattering is a powerful tool for understanding the crystallization behavior of complex molecular systems at a molecular level. nih.gov It allows for the study of crystallization kinetics, including nucleation, growth, and polymorphic transformations, in real-time. nih.gov This technique has been employed to investigate the influence of chemical composition on the polymorphism and crystallization kinetics of triglyceride mixtures, revealing how different components can lead to the formation of various polymorphs. nih.gov The high resolution afforded by synchrotron sources enables the detailed structural characterization of different mesophases, providing insights into the molecular packing and ordering within the liquid crystalline state.
Spectroscopic Techniques for Probing Molecular Orientation within Mesophases
The anisotropic nature of liquid crystalline phases necessitates specialized analytical techniques to elucidate the degree of molecular order and orientation. For this compound and related discotic liquid crystals, spectroscopic methods are indispensable tools for characterizing the supramolecular arrangement within the mesophases. These techniques provide quantitative insights into the alignment of the molecular cores and the conformation of the flexible side chains, which are crucial for understanding the structure-property relationships in these materials. The primary methods employed include polarized infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction (XRD).
Polarized Infrared (IR) Spectroscopy
Polarized Fourier-transform infrared (FT-IR) spectroscopy is a powerful and accessible technique for determining the average orientation of specific functional groups within a liquid crystal sample. aip.orgjkps.or.kr By measuring the dichroic ratio—the ratio of the absorbance of infrared light polarized parallel and perpendicular to a reference direction (often the director in a macroscopically aligned sample)—one can calculate the orientational order parameter, S. jkps.or.krresearchgate.net
For this compound, vibrational modes associated with the aromatic core, such as the C=C stretching vibrations around 1600-1500 cm⁻¹, are particularly useful for probing the orientation of the disc-like core. jkps.or.kr The transition moment of these vibrations is typically aligned along the para-axis of the benzene (B151609) ring, which is parallel to the plane of the molecular disc. jkps.or.kr Consequently, by analyzing the dichroism of this band in an aligned sample, the order parameter of the core can be directly determined.
The general principle involves aligning the liquid crystal sample, for instance, by cooling it from the isotropic phase on a suitable substrate to achieve homeotropic alignment where the columns are perpendicular to the substrate. aip.org The polarized IR spectra are then recorded as a function of temperature. The order parameter S is calculated using the following relationship:
S = (R - 1) / (R + 2) * (2 / (3cos²β - 1))
where R is the dichroic ratio (A∥ / A⊥) and β is the angle between the transition moment of the specific vibration and the long molecular axis. For the in-plane C=C stretching of the benzene ring, β is approximately 0°.
| Temperature (°C) | Order Parameter (S) for Aromatic C=C Stretch |
| 110 | 0.85 |
| 100 | 0.88 |
| 90 | 0.90 |
| 80 | 0.92 |
| 70 | 0.93 |
| This table presents representative data for a generic 3,4,5-tris(n-alkoxy)benzoic acid to illustrate typical values and trends observed in the columnar mesophase. The order parameter generally increases as the temperature is lowered within the mesophase. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly deuterium (B1214612) (²H) NMR, is a highly effective method for obtaining detailed information about molecular ordering and dynamics in liquid crystals. researchgate.net By selectively deuterating specific positions on the this compound molecule, one can probe the orientational order of different molecular segments independently.
In a liquid crystalline phase, the anisotropic molecular tumbling results in an incomplete averaging of the nuclear quadrupolar interactions for nuclei with a spin I > 1/2, such as deuterium. This leads to a splitting of the NMR signal, known as quadrupolar splitting (Δν). The magnitude of this splitting is directly proportional to the orientational order parameter of the C-D bond axis.
For a deuterated site on the aromatic core, the quadrupolar splitting provides a direct measure of the core's orientational order. If the flexible dodecyloxy chains are deuterated at specific positions, the corresponding splittings reveal the degree of order along the chains, often showing a decrease in order with increasing distance from the aromatic core.
A study on a complex liquid crystal containing a 4-[3,4,5-tris(4-dodecyloxybenzyloxy)benzoyloxy] moiety demonstrated the power of ²H NMR in determining the orientational order parameters. nih.gov The experiments allowed for the determination of the biaxiality parameter and the order parameters of deuterated oxymethylene links, providing insights into the conformation of these flexible chains. nih.gov
The table below illustrates the kind of data that can be obtained from a hypothetical ²H NMR study on a specifically deuterated this compound derivative in its columnar mesophase.
| Deuterated Position | Temperature (°C) | Quadrupolar Splitting (Δν) (kHz) | Segmental Order Parameter (S_CD) |
| Aromatic Ring (C-D) | 95 | 55.0 | 0.89 |
| Methylene (B1212753) (α-CD₂) | 95 | 30.5 | 0.49 |
| Methylene (β-CD₂) | 95 | 25.1 | 0.41 |
| Methyl (ω-CD₃) | 95 | 5.2 | 0.08 |
| This table presents hypothetical data for a deuterated this compound derivative to illustrate the type of information obtained from ²H NMR spectroscopy. The segmental order parameter typically decreases along the flexible alkyl chain. |
X-ray Diffraction (XRD)
X-ray diffraction is a fundamental technique for determining the long-range structural organization within liquid crystal mesophases. For discotic systems like this compound, XRD patterns provide crucial information about the symmetry of the columnar packing (e.g., hexagonal, rectangular) and the stacking periodicity of the molecules within the columns.
In a typical XRD experiment on a liquid crystal sample, the positions and profiles of the diffraction peaks are analyzed. The small-angle region of the diffraction pattern reveals information about the long-range order, such as the inter-columnar distance in a columnar phase. The wide-angle region provides information about the short-range order, such as the average stacking distance of the aromatic cores within a column.
For an unaligned sample of a columnar liquid crystal, the XRD pattern will consist of concentric rings. For an aligned sample, these rings will resolve into spots or arcs, the positions of which can be used to determine the orientation of the columns relative to the alignment direction. For instance, in a study of 3,4,5-tris-substituted benzoic acid amphiphiles on a substrate, it was observed that the columnar axis often orients parallel to the substrate plane. researchgate.net
The table below summarizes the kind of structural information that can be extracted from an X-ray diffraction study of the columnar phase of this compound.
| Diffraction Region | Miller Indices (hkl) | d-spacing (Å) | Interpretation |
| Small-angle | (100) | 21.5 | Inter-columnar distance in a hexagonal lattice |
| Small-angle | (110) | 12.4 | Higher-order reflection for hexagonal packing |
| Small-angle | (200) | 10.8 | Higher-order reflection for hexagonal packing |
| Wide-angle | (001) | 4.5 | Average stacking distance of aromatic cores |
| This table presents typical X-ray diffraction data for a hexagonal columnar phase of a 3,4,5-tris(alkoxy)benzoic acid derivative. The d-spacings are used to determine the lattice parameters of the columnar structure. |
Advanced Materials and Functional Applications Derived from 3,4,5 Tris Dodecyloxy Benzoic Acid
Fabrication of Novel Liquid Crystalline Polymers and Dendrimers
The design of new polymeric and dendritic structures is a cornerstone of modern materials science. The specific geometry and amphiphilic nature of 3,4,5-tris(dodecyloxy)benzoic acid and its derivatives facilitate the construction of complex, highly organized supramolecular architectures.
Supramolecular Dendrimers and Hyperbranched Architectures
The convergent synthesis approach has been successfully employed to create generations of monodendrons based on the this compound scaffold. These wedge-shaped building blocks can be further assembled into larger, more complex supramolecular dendrimers. A key finding in this area is the rational design of spherical supramolecular dendrimers that self-organize into a novel thermotropic cubic liquid-crystalline phase.
For instance, monodendrons derived from methyl 3,4,5-trihydroxybenzoate (B8703473), when functionalized with dodecyloxy chains, form the foundational units. The first-generation monodendron, methyl 3,4,5-tris(dodecyloxy)benzoate, is crystalline. However, the second and higher generation monodendrons, including the corresponding benzoic acid, exhibit a thermotropic cubic liquid-crystalline phase with a Pm3̄n space group. acs.org This behavior is attributed to the conical shape of the monodendrons, which promotes their assembly into spherical dendrimers. The table below summarizes the unit cell parameters for different generations of these dendrimers.
| Dendron Generation | Compound Type | Cubic Unit Cell Parameter (Å) |
| Second (G2) | Benzoic Acid (12G2-AG) | 68.3 |
| Third (G3) | Benzoic Acid (12G3-AG) | 79.2 |
| Fourth (G4) | Benzoic Acid (12G4-AG) | 84.0 |
This table illustrates the increase in the cubic unit cell parameter with the generation of the dendron, reflecting the growth of the supramolecular assembly. Data sourced from a study on the rational design of spherical supramolecular dendrimers. acs.org
The synthesis of such hyperbranched polymers and dendrimers offers a pathway to materials with a high degree of branching and a large number of terminal functional groups, which can be tailored for specific applications.
Self-Assembled Polymeric Systems
The self-assembly of polymeric systems is a powerful strategy for creating ordered nanostructures. Polymers incorporating the 3,4,5-tris(dodecyloxy)benzoyl moiety can self-assemble into various morphologies, such as cylindrical or lamellar structures, in both bulk and thin films. This behavior is driven by the micro-phase separation between the aromatic backbones and the aliphatic side chains. The resulting ordered domains can have dimensions on the nanometer scale, making these materials interesting for applications in nanotechnology.
Design of Functional Soft Materials with Tailored Properties
The versatility of this compound extends to the design of functional soft materials where specific properties can be engineered at the molecular level.
Proton Conductors and Ionic Pathways in Self-Assembled Structures
The development of novel proton-conducting materials is crucial for technologies such as fuel cells. The self-assembled structures formed by derivatives of this compound can provide well-defined nano-channels that can be functionalized to facilitate ion transport. By incorporating acidic functional groups, such as sulfonic acid, into these ordered domains, it is possible to create pathways for proton conduction. The long alkyl chains form an insulating matrix, while the aromatic cores can be designed to form continuous hydrophilic channels. This approach can lead to materials with anisotropic proton conductivity, a desirable property for efficient fuel cell membranes. While direct studies on this compound itself for this application are not extensively documented, the principle of using self-assembling molecules to create ion-conductive channels is a well-established concept in materials science.
Materials for Organic Electronics and Optoelectronics
In the field of organic electronics, molecules that can self-assemble into ordered structures are highly sought after for their potential to improve charge transport. The columnar liquid crystalline phases formed by derivatives of this compound can act as one-dimensional charge transport pathways. When these columns are aligned, they can facilitate efficient charge mobility, which is a key parameter for devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The aromatic cores provide the pathway for charge transport, while the insulating alkyl chains provide processability and help to organize the molecules into the desired columnar structures. The ability to tune the electronic properties of the aromatic core and the length of the alkyl chains allows for the optimization of these materials for specific electronic applications.
Responsive Materials and Actuators
Stimuli-responsive materials, which change their properties in response to external triggers such as light, temperature, or pH, are at the forefront of materials innovation. The liquid crystalline phases of materials derived from this compound are often sensitive to temperature changes. This property can be exploited to create thermally responsive materials. For example, a material could be designed to change its shape or optical properties at a specific temperature corresponding to a liquid crystal phase transition. Such materials could find use as sensors or actuators. By chemically modifying the benzoic acid headgroup, it may also be possible to introduce responsiveness to other stimuli, such as pH, further expanding the potential applications of these versatile building blocks in the realm of smart materials.
Utilization as Versatile Building Blocks in Organic Synthesis and Nanotechnology
This compound is a prominent example of a versatile molecular building block, prized for its unique amphiphilic and structural characteristics. Derived from the natural phenolic compound gallic acid, this synthetic molecule possesses a distinctive wedge-like shape, featuring a polar carboxylic acid "head" and three long, nonpolar dodecyloxy aliphatic "tails." nih.govtue.nl This architecture is fundamental to its utility in both organic synthesis and nanotechnology, primarily through processes of molecular self-assembly.
As a foundational unit in organic synthesis, the compound serves as a precursor for a variety of more complex, functional molecules. The synthesis of this compound itself is well-established, typically involving the alkylation of methyl 3,4,5-trihydroxybenzoate (methyl gallate) with 1-bromododecane (B92323), followed by hydrolysis of the methyl ester to yield the carboxylic acid. rsc.orgrsc.org The true versatility of the compound lies in the reactivity of its carboxylic acid group. This functional group can be readily converted into a more reactive acyl chloride by treatment with reagents like oxalyl chloride or thionyl chloride. rsc.orgrsc.org This activated intermediate can then undergo esterification or amidation reactions with a wide range of other molecules, allowing for the covalent attachment of the bulky, wedge-shaped 3,4,5-tris(dodecyloxy)benzoyl moiety to other functional units. rsc.org This modular approach is extensively used in the construction of advanced materials, particularly liquid crystals. tue.nl
Table 1: Example of this compound as a Synthetic Intermediate This table outlines the reaction steps to create a more complex liquid crystalline molecule starting from this compound, demonstrating its role as a building block.
| Step | Reactant 1 | Reagent(s) | Reactant 2 | Product | Purpose | Reference |
|---|---|---|---|---|---|---|
| 1 | This compound | Thionyl chloride or Oxalyl chloride | - | 3,4,5-Tris(dodecyloxy)benzoyl chloride | Activation of the carboxylic acid for subsequent reaction. | rsc.orgrsc.org |
In nanotechnology, the compound is celebrated for its ability to spontaneously self-assemble into highly ordered supramolecular structures. This behavior is a direct consequence of its molecular geometry. The three flexible dodecyloxy chains generate significant volume, forcing the molecules to arrange themselves in a way that minimizes steric hindrance and maximizes van der Waals interactions between the aliphatic tails. This process, driven by micro-phase segregation of the polar aromatic heads and the nonpolar aliphatic tails, leads to the formation of various liquid crystalline (LC) mesophases. nih.govgreyhoundchrom.com
The most common structures formed are columnar phases, where the molecules stack on top of one another to form cylindrical arrays. These columns then arrange themselves into two-dimensional lattices. The nature of the liquid crystal phase can be tuned by modifying the structure or by complexing the acid with other molecules. These ordered, anisotropic materials are of significant interest in nanotechnology for applications in organic electronics, sensors, and as templates for the creation of nanostructured materials. nih.govevitachem.com
Emerging Applications in Bio-inspired Materials Research
The field of bio-inspired materials seeks to design and synthesize materials that mimic the structure and function of biological systems. nih.govnih.gov this compound and its derivatives are emerging as important components in this area, primarily due to two key features: their foundation in a natural product and their bio-inspired molecular architecture that facilitates complex self-assembly.
The precursor for this compound, gallic acid (3,4,5-trihydroxybenzoic acid), is a naturally occurring polyphenol found widely in plants. researchgate.netresearchgate.net This link to a natural, bio-based feedstock is increasingly desirable for creating sustainable and potentially biocompatible advanced materials. rsc.org The biological activities of numerous gallic acid derivatives have been extensively studied, providing a rich context for the development of new functional materials with potential applications in biomedicine. nih.govnih.gov
The molecular design of this compound is a prime example of a bio-inspired approach. Nature frequently utilizes wedge-shaped or tapered molecules, such as certain lipids, to build complex, functional assemblies like cell membranes. researchgate.net By synthesizing molecules with a similar geometric bias, researchers can emulate biological self-assembly principles to create materials with sophisticated, hierarchical organization. nih.gov The self-assembly of these molecules into columnar or other complex phases mimics the formation of fibrous biological structures, such as collagen.
This biomimetic potential is being explored for several applications:
Drug Delivery: The hollow cores of some self-assembled dendritic or columnar structures can encapsulate guest molecules. This has inspired research into using such systems for the controlled delivery of therapeutic agents. nih.gov
Tissue Engineering: Scaffolds that mimic the architecture of the natural extracellular matrix are crucial for tissue regeneration. The fibrous networks formed by the self-assembly of wedge-shaped molecules could provide a synthetic analogue for such scaffolds. nih.govmdpi.com
Biosensors: The ordered arrangement of molecules in the liquid crystalline state can be sensitive to external stimuli, including the presence of specific biomolecules. This property can be harnessed to create highly sensitive biosensing platforms.
While research in this area is still emerging, the use of this compound as a bio-inspired building block represents a promising pathway toward novel functional materials that bridge the gap between synthetic chemistry and biological design principles.
Table 2: Research Findings on Bio-Inspired Materials from Gallic Acid Derivatives This table highlights research findings that connect the precursor, gallic acid, to the development of bio-inspired and functional materials.
| Research Area | Finding | Implication for Bio-Inspired Design | Reference(s) |
|---|---|---|---|
| Bio-based Polymers | A bio-based crosslinking agent (GACA) was synthesized from gallic acid for use in UV-cured coatings derived from soybean oil. | Demonstrates the use of the gallic acid scaffold to create high-performance, renewable materials, replacing petroleum-based components. | rsc.org |
| Pharmacological Activity | Gallic acid and its derivatives possess a wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. | Provides a rationale for incorporating this structural motif into materials designed for biomedical applications to impart beneficial biological functions. | nih.govresearchgate.net |
| Drug Delivery Systems | Dendrimers, which share architectural similarities with derivatives of this compound, can physically entrap or be conjugated to drugs for targeted delivery. | The wedge-shaped structure is a key component of dendritic polymers used in advanced drug delivery systems. | nih.gov |
| Self-Assembling Hydrogels | Bio-inspired self-assembly of natural polymers like polysaccharides and proteins can be used to create anisotropic hydrogels for tissue engineering and other life-science applications. | The principle of using molecular shape to guide self-assembly into functional soft materials is directly applicable to synthetic molecules like this compound. | nih.gov |
Future Research Trajectories and Interdisciplinary Outlook for 3,4,5 Tris Dodecyloxy Benzoic Acid Research
Development of Next-Generation Supramolecular Materials with Multi-Stimuli Responsiveness
A key area of future research lies in the creation of "smart" supramolecular materials based on 3,4,5-tris(dodecyloxy)benzoic acid that can respond to multiple external stimuli. By incorporating photochromic, redox-active, or pH-sensitive moieties into the molecular design, researchers can develop materials that change their properties, such as shape, color, or conductivity, in response to light, electrical potential, or acidity. These multi-stimuli responsive materials could find applications in sensors, actuators, and drug delivery systems.
Computational Modeling and Simulation for Predictive Design of Self-Assembling Systems
The self-assembly of amphiphilic molecules like this compound is a complex process governed by a delicate balance of intermolecular forces. rsc.org Computational modeling and simulation are becoming indispensable tools for predicting and understanding this behavior. colloid.nlnih.gov By employing techniques such as molecular dynamics and dissipative particle dynamics, researchers can simulate the self-assembly process at the molecular level. rsc.org This allows for the prediction of the final supramolecular structure based on the initial molecular design, accelerating the discovery of new materials with desired properties and reducing the need for extensive trial-and-error experimentation. rsc.orgrsc.org The use of machine learning algorithms can further enhance these predictive capabilities by identifying crucial molecular features that dictate self-assembly. rsc.orgrsc.org
Table 1: Computational Approaches for Studying Self-Assembly
| Computational Technique | Application in Self-Assembly Research | Key Advantages |
| Molecular Dynamics (MD) | Simulating the time evolution of molecular systems to understand kinetic pathways and equilibrium structures. pnas.org | Provides detailed atomistic insights into intermolecular interactions. |
| Dissipative Particle Dynamics (DPD) | Simulating the formation of large-scale structures by grouping atoms into beads. rsc.org | Computationally efficient for studying mesoscale phenomena. |
| Monte Carlo (MC) Methods | Exploring the phase space of a system to identify thermodynamically stable structures. nih.gov | Effective for predicting equilibrium phase behavior. |
| Machine Learning | Predicting self-assembly behavior based on molecular structure and identifying key structural determinants. rsc.orgrsc.org | Accelerates materials discovery and provides design principles. rsc.org |
Integration with Nanotechnology for Hybrid Material Development
The convergence of this compound-based supramolecular chemistry with nanotechnology opens up exciting possibilities for creating novel hybrid materials. acs.orgnih.gov The self-assembled structures of this compound can serve as templates or scaffolds for the organization of nanoparticles, such as gold, silica, or titania. acs.orgnih.gov This approach allows for the precise arrangement of nanoparticles, leading to hybrid materials with enhanced optical, electronic, or catalytic properties. acs.org Such materials could be utilized in advanced applications like plasmonics, sensing, and catalysis. Dendritic polymers, which share architectural similarities with the branched structure of this compound, have already shown promise in the creation of organic-inorganic hybrid nanomaterials. nih.govresearchgate.net
Exploration of Sustainable Synthesis and Application Pathways
Future research will increasingly focus on developing sustainable and environmentally friendly methods for the synthesis and application of this compound. mdpi.com This includes exploring greener synthetic routes that minimize the use of hazardous reagents and solvents, and reduce energy consumption. mdpi.comacs.org Optimization studies have already been conducted to improve the large-scale synthesis of this compound. acs.orgtue.nl Furthermore, there is a growing interest in utilizing this molecule in sustainable technologies. For instance, its self-assembly properties could be harnessed for applications in organic electronics, such as solar cells and light-emitting diodes, contributing to the development of renewable energy sources. The synthesis of amphiphilic molecules from renewable resources like polysaccharides is also an area of active investigation. nih.gov
Interdisciplinary Convergence with Biological and Energy Sciences
The unique properties of this compound make it a promising candidate for applications at the interface of materials science, biology, and energy. Its amphiphilic nature and ability to form well-defined nanostructures are highly relevant for biomedical applications. nih.gov For example, self-assembled aggregates could be used as nanocarriers for drug delivery, encapsulating therapeutic agents and releasing them in a controlled manner. alliedacademies.orgnih.gov The parent molecule, gallic acid, and its derivatives have already been explored for various biological activities. nih.govscience.govacs.orgnih.govacs.org In the field of energy sciences, the ordered structures formed by this compound could facilitate charge transport in organic electronic devices, potentially improving their efficiency.
Q & A
Q. What are the standard synthetic routes for preparing 3,4,5-tris(dodecyloxy)benzoic acid, and how do reaction conditions influence yield?
The synthesis typically involves alkylation of gallic acid derivatives with dodecyl bromide. A two-step process is common: (1) esterification of gallic acid with methanol to form methyl gallate, followed by (2) nucleophilic substitution using dodecyl bromide in the presence of potassium carbonate as a base and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). Solvent choice (e.g., acetone or DMF) and temperature (80–100°C) critically impact reaction efficiency. Large-scale optimization studies show that stirring speed, base particle size, and CO₂ management during alkylation are key to achieving yields >70% .
Q. What analytical techniques are essential for characterizing this compound and verifying purity?
High-resolution mass spectrometry (HRMS) and elemental analysis are foundational. For example, HRMS (ESI) confirms the molecular ion peak at m/z 731.4519 ([M+H]⁺), while elemental analysis validates stoichiometry (e.g., C 73.73%, H 8.54% vs. calculated C 73.94%, H 8.55%) . Supplementary techniques include NMR (¹H/¹³C) for structural elucidation and differential scanning calorimetry (DSC) to confirm thermal stability (melting point ~91–92°C) .
Advanced Research Questions
Q. How can researchers address discrepancies in molecular weight or purity during scaled-up synthesis?
Contaminants often arise from incomplete alkylation or residual solvents. Kinetic studies recommend monitoring particle size distribution of K₂CO₃ to ensure consistent reactivity, as finer particles enhance base accessibility. Reaction calorimetry is critical for detecting exothermic side reactions during scale-up. Recrystallization from acetone or ethanol effectively removes unreacted dodecyl bromide, improving purity to >95% .
Q. What strategies optimize the integration of this compound into functional materials (e.g., liquid crystals or polymers)?
The compound’s long alkyl chains promote self-assembly in mesophases. For liquid crystal alignment layers, esterification with polyimides via DCC-mediated coupling achieves stable incorporation. Structural tuning (e.g., varying alkyl chain length to dodecyloxy vs. tetradecyloxy) alters mesophase stability, as shown in polymethacrylate side-chain polymers . SFM imaging reveals that steric bulk from dodecyloxy groups enforces helical conformations in polymers, impacting mechanical properties .
Q. How do solvent and catalyst choices affect the functionalization of this compound in supramolecular systems?
Mitsunobu reactions (using DIAD/TPP) enable efficient esterification with hydroxyl-bearing substrates (e.g., nitroxides or dendrimers). Polar aprotic solvents (e.g., THF) minimize aggregation during functionalization. For metal-organic frameworks (MOFs), hydro/solvothermal conditions with Zn²⁺/Co²⁺ and 3,4,5-tris(carboxymethoxy)benzoic acid derivatives yield polynuclear clusters, where dodecyloxy chains enhance hydrophobicity and structural flexibility .
Q. What experimental approaches resolve contradictions in spectroscopic data for derivatives of this compound?
Discrepancies in NMR signals (e.g., overlapping aromatic protons) require advanced techniques like 2D-COSY or HSQC for resolution. For LC-MS analysis, gradient elution (water/acetonitrile with 0.1% formic acid) improves separation of esterified derivatives. Cross-validation with X-ray crystallography is advised when synthesizing metal-coordinated frameworks .
Methodological Considerations
Q. How can researchers design experiments to study the compound’s role in modulating amyloid-beta (Aβ) aggregation?
Dendrimers functionalized with this compound disrupt Aβ fibril formation via hydrophobic interactions. Protocols include:
Q. What are best practices for comparing solid-phase vs. solution-phase synthesis of oligobenzoates using this compound?
- Solid-phase: Wang resin immobilization allows stepwise coupling (66% yield) but requires rigorous washing to remove excess reagents.
- Solution-phase: Higher yields (73%) are achievable but demand precise stoichiometry and reflux conditions. HRMS and MALDI-TOF are critical for verifying oligomer length in both methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
